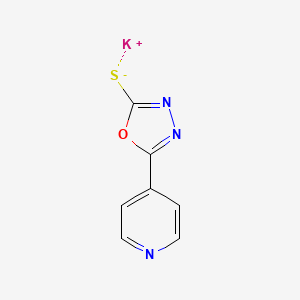

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a chemical compound with the CAS Number: 1024183-19-4 . It has a molecular weight of 217.29 . This compound is a useful reagent in the synthesis of thalidomide analogs with potential anticancer immunomodulatory properties .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 . The InChI key for this compound is YIZYNQUVLZHCGL-UHFFFAOYSA-M .

Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 217.29 . The InChI Code and InChI key for this compound are 1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 and YIZYNQUVLZHCGL-UHFFFAOYSA-M respectively .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate and its derivatives have been extensively studied for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against a range of pathogens. For instance, one study synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and found these compounds to have good to moderate antimicrobial activity, highlighting the potential of the oxadiazole-thiolate moiety in antimicrobial drug development (Bayrak et al., 2009). Another study explored the antibacterial properties of novel first transition metal-based heterochelates, which included this compound as a ligand, and found them effective against various Gram-positive and Gram-negative bacteria (Oza et al., 2011).

Anticancer Potential

The compound's derivatives have shown promise as potential anticancer agents. A study synthesizing pyrimidine bearing 1,3,4-oxadiazole derivatives reported significant cytotoxic activities against A549 cells, suggesting the compound's utility in cancer treatment (Kaya et al., 2016). Additionally, research into novel complexes based on 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate revealed potential applications in cancer therapy due to the complex's unique structural properties (Singh et al., 2008).

Insecticidal Activity

Studies have also identified the insecticidal properties of 1,3,4-oxadiazole derivatives. A research focusing on the synthesis of these derivatives grafted on chitosan and polymethylmethacrylate found them to be effective against the cotton leafworm, Spodoptera littoralis, indicating their potential use in pest control (Elbarbary et al., 2021).

Mechanism of Action

Target of Action

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is an antimicrobial and antioxidant agent . Its primary targets are Escherichia coli and Staphylococcus epidermidis , both of which are common bacteria that can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial targets and inhibits their growth It is known that the compound exhibits antioxidant activity, which may contribute to its antimicrobial action .

Biochemical Pathways

Given its antimicrobial and antioxidant properties, it can be inferred that the compound likely interferes with the metabolic processes of the targeted bacteria, leading to their inhibition .

Result of Action

The result of the compound’s action is the inhibition of the growth of Escherichia coli and Staphylococcus epidermidis . This makes it a potential candidate for the development of new antimicrobial agents. Additionally, its antioxidant activity suggests it could be useful in mitigating oxidative stress .

Biochemical Analysis

Biochemical Properties

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has been found to exhibit antimicrobial and antioxidant properties . It inhibits the growth of Escherichia coli and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL, respectively

Cellular Effects

Its antimicrobial activity suggests that it may interfere with bacterial cell function

Molecular Mechanism

Its antimicrobial activity suggests that it may interact with biomolecules in bacterial cells, potentially inhibiting enzymes or altering gene expression

properties

IUPAC Name |

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZYNQUVLZHCGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)